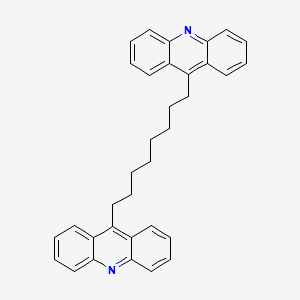

Acridine, 9,9'-(1,8-octanediyl)bis-

Description

Historical Context of Dimeric Acridine (B1665455) Derivatives in Chemical Biology Research

The exploration of acridine derivatives in chemical biology has a rich history, beginning with the development of the antimalarial drug quinacrine (B1676205) in the 1930s. ucv.ve This spurred research into the potential of various acridine compounds as therapeutic agents. Dimeric acridine analogs, or bis-acridines, were first developed as potential tumor-suppressing agents. ucv.venih.gov The rationale behind their synthesis was the observation that they exhibited enhanced DNA-binding properties compared to their monomeric counterparts. ucv.venih.gov

The ability of acridine derivatives to intercalate into DNA, inserting themselves between the base pairs of the double helix, is a key mechanism of their biological activity. mdpi.commdpi.com This intercalation can interfere with crucial cellular processes like DNA replication and transcription, leading to cytotoxic effects. mdpi.com Researchers hypothesized that linking two acridine units would lead to bifunctional intercalation, resulting in higher affinity and potentially greater selectivity for specific DNA sequences. mdpi.commdpi.com This concept of multivalent binding has been a driving force in the design of more potent therapeutic agents. nih.gov

Early studies on bis-acridines confirmed that the length and nature of the linker chain significantly influence their biological activity. nih.govmdpi.com A minimum linker length is often required for effective bis-intercalation, corresponding to the distance needed to span two base pairs. mdpi.com These foundational studies paved the way for the synthesis and investigation of a wide array of bis-acridine derivatives with varying linkers, including the octanediyl chain found in Acridine, 9,9'-(1,8-octanediyl)bis-.

Significance of Acridine, 9,9'-(1,8-octanediyl)bis- in Contemporary Medicinal Chemistry and Materials Science Perspectives

In modern medicinal chemistry, Acridine, 9,9'-(1,8-octanediyl)bis- and related bis-acridines continue to be investigated for their potential as anticancer and antiparasitic agents. ucv.venih.govmdpi.com The dimeric structure is thought to enhance potency by increasing the local concentration of the bioactive acridine units and potentially overcoming multidrug resistance mechanisms in cells. ucv.venih.gov Research has shown that the cytotoxicity of bis-acridines can be modulated by the linker length, with longer chains sometimes leading to increased activity against parasites but also higher toxicity to mammalian cells. nih.gov

Beyond its therapeutic potential, the unique photophysical properties of the acridine moiety have opened up avenues for its use in materials science. beilstein-journals.org Acridine derivatives are known for their fluorescence, and linking two of these chromophores can lead to novel optical and electronic properties. beilstein-journals.orgrsc.org These characteristics are being explored for applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors. beilstein-journals.orgrsc.org The specific 1,8-octanediyl linker in Acridine, 9,9'-(1,8-octanediyl)bis- provides a certain degree of flexibility and spatial separation between the two acridine units, which can influence the intramolecular interactions and, consequently, the material's properties.

Scope and Research Objectives for Acridine, 9,9'-(1,8-octanediyl)bis- Investigations

Current research on Acridine, 9,9'-(1,8-octanediyl)bis- and similar compounds is focused on several key objectives:

Structure-Activity Relationship (SAR) Studies: A primary goal is to understand how modifications to the structure, including the linker length and substitutions on the acridine rings, affect biological activity. nih.govacs.org This knowledge is crucial for designing more potent and selective therapeutic agents with reduced side effects.

Mechanism of Action: Detailed investigations aim to elucidate the precise molecular mechanisms by which these compounds exert their effects. This includes studying their DNA binding modes (e.g., bis-intercalation versus mono-intercalation), their interactions with enzymes like topoisomerases, and their potential to induce apoptosis (programmed cell death). mdpi.comnih.govnih.gov

Development of Novel Therapeutics: A significant objective is the development of new anticancer and antiparasitic drugs. ucv.vemdpi.com This involves synthesizing and screening libraries of bis-acridine derivatives to identify lead compounds with promising activity and favorable pharmacological profiles. ucv.ve

Exploration in Materials Science: Researchers are exploring the potential of Acridine, 9,9'-(1,8-octanediyl)bis- and its analogs in the development of new functional materials. beilstein-journals.org This includes investigating their photophysical properties, such as fluorescence quantum yields and lifetimes, and their potential use as components in electronic devices or as fluorescent probes for sensing applications. beilstein-journals.org

Structure

3D Structure

Properties

CAS No. |

141946-29-4 |

|---|---|

Molecular Formula |

C34H32N2 |

Molecular Weight |

468.6 g/mol |

IUPAC Name |

9-(8-acridin-9-yloctyl)acridine |

InChI |

InChI=1S/C34H32N2/c1(3-5-15-25-27-17-7-11-21-31(27)35-32-22-12-8-18-28(25)32)2-4-6-16-26-29-19-9-13-23-33(29)36-34-24-14-10-20-30(26)34/h7-14,17-24H,1-6,15-16H2 |

InChI Key |

OQZQPVXWVWYBJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CCCCCCCCC4=C5C=CC=CC5=NC6=CC=CC=C64 |

Origin of Product |

United States |

Synthetic Methodologies for Acridine, 9,9 1,8 Octanediyl Bis and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for Acridine (B1665455), 9,9'-(1,8-octanediyl)bis-

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For Acridine, 9,9'-(1,8-octanediyl)bis-, the primary disconnection points are the bonds connecting the acridine moieties to the central octanediyl linker.

A logical retrosynthetic approach would involve disconnecting the C9-carbon of each acridine ring from the alkyl chain. This leads to two key synthons: a 9-substituted acridine and an eight-carbon dielectrophile. The 9-substituted acridine could be a nucleophile, such as a 9-lithioacridine, or an electrophile like 9-chloroacridine (B74977). Correspondingly, the octanediyl linker would be a di-Grignard reagent or a 1,8-dihaloalkane, such as 1,8-dibromooctane.

Further disconnection of the acridine heterocycle itself typically involves breaking the C-N and C-C bonds formed during its initial construction. A common strategy is to disconnect the acridine ring system back to diphenylamine (B1679370) and a suitable one-carbon source, which is characteristic of the Bernthsen acridine synthesis. wikipedia.org

Classical Synthetic Routes to Acridine, 9,9'-(1,8-octanediyl)bis-

The construction of Acridine, 9,9'-(1,8-octanediyl)bis- can be achieved through several classical synthetic methodologies, which can be broadly categorized into stepwise and convergent approaches.

Stepwise Assembly Approaches

In a stepwise approach, the molecule is built sequentially. This could involve the initial synthesis of a mono-acridine derivative with a reactive handle on the linker, followed by the attachment of the second acridine unit.

For instance, one could start with the reaction of a large excess of 1,8-diaminooctane (B148097) with 9-chloroacridine to favor the formation of the mono-substituted product, N-(8-aminooctyl)-9-aminoacridine. Subsequent reaction of this intermediate with another equivalent of 9-chloroacridine would then yield the final bis-acridine product. However, this approach can be challenging due to the potential for competing side reactions and difficulties in controlling the stoichiometry to prevent the formation of the disubstituted product in the first step.

Convergent Synthesis Strategies

Convergent syntheses are generally more efficient for symmetrical molecules like Acridine, 9,9'-(1,8-octanediyl)bis-. In this strategy, the two acridine units are prepared separately and then coupled with the central linker in a single step.

A common convergent route involves the reaction of two equivalents of a 9-acridinone anion with a 1,8-dihaloalkane, such as 1,8-dibromooctane. The resulting bis-acridone can then be reduced to the corresponding bis-acridine.

Alternatively, a widely used method is the condensation of a suitable diamine with a 9-substituted acridine. For example, the reaction of 1,8-diaminooctane with two equivalents of 9-chloroacridine or 9-methoxyacridine (B162088) can directly afford the desired bis-acridine. nih.gov This approach is often preferred due to its directness and relatively good yields. Studies on similar bis-acridine compounds have shown that the reaction of a diamine with 9-chloroacridines can lead to the synthesis of a series of bis-acridine derivatives. researchgate.net

Green Chemistry Principles in the Synthesis of Acridine, 9,9'-(1,8-octanediyl)bis-

The principles of green chemistry are increasingly being applied to the synthesis of acridine derivatives to minimize environmental impact. bohrium.com While specific green synthesis protocols for Acridine, 9,9'-(1,8-octanediyl)bis- are not extensively documented, general green approaches for acridine synthesis can be extrapolated.

Key green strategies include the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), and the employment of reusable catalysts. rsc.orgrsc.org For instance, the Bernthsen synthesis of acridines, which traditionally uses stoichiometric amounts of zinc chloride at high temperatures, has been improved by using catalytic amounts of p-toluenesulfonic acid (p-TSA) under solvent-free microwave irradiation, leading to shorter reaction times and higher yields. tandfonline.com Microwave-assisted synthesis has become a popular technique in green chemistry for its efficiency. rsc.orgrsc.org

Furthermore, the development of heterogeneous catalysts, such as metal-doped zeolites (e.g., Ce-ZSM-5) or metal-on-carbon catalysts, allows for easier separation of the catalyst from the reaction mixture and potential for recycling, thus reducing waste. bohrium.comrsc.org One-pot, multi-component reactions are also a hallmark of green chemistry, as they reduce the number of synthetic steps and purification procedures. researchgate.net The synthesis of acridine-1,8-diones, which are precursors to some acridine derivatives, has been achieved using such methods under microwave irradiation in water. ijcce.ac.ir

Purification and Isolation Techniques for Acridine, 9,9'-(1,8-octanediyl)bis- Intermediates and Final Product

The purification of acridine intermediates and the final bis-acridine product is crucial to obtain a compound of high purity. Common techniques include:

Crystallization: Recrystallization from a suitable solvent or solvent mixture is a primary method for purifying solid compounds. For acridine derivatives, solvents like ethanol (B145695) are often used. researchgate.net

Column Chromatography: Silica gel or alumina (B75360) column chromatography is a versatile technique for separating the desired product from unreacted starting materials and by-products. chemicalforums.com The choice of eluent is critical for achieving good separation. For acridine compounds, mixtures of non-polar and polar solvents, such as toluene/ethyl acetate (B1210297) or diethyl ether/pentane, have been found to be effective. chemicalforums.com In some cases, dry loading the crude product onto an inert support like celite can improve separation. chemicalforums.com

Gel Filtration: This technique separates molecules based on their size and can be useful for removing small molecule impurities from larger bis-acridine compounds. nih.gov

Acid-Base Extraction: The basic nature of the acridine nitrogen allows for purification by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent. wikipedia.org

The purity of the final product and intermediates is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. nih.govarkat-usa.org

Synthesis of Structurally Modified Analogues of Acridine, 9,9'-(1,8-octanediyl)bis-

The synthesis of structurally modified analogues of Acridine, 9,9'-(1,8-octanediyl)bis- allows for the exploration of structure-activity relationships. Modifications can be made to the acridine core, the linker, or both.

Modifications to the Acridine Core: Substituted acridine precursors can be used to introduce various functional groups onto the aromatic rings. For example, starting with substituted diphenylamines in the Bernthsen synthesis or using substituted 9-chloroacridines in the final coupling step can lead to analogues with different electronic and steric properties. researchgate.netnih.gov For instance, the synthesis of 4,5-disubstituted acridine derivatives has been reported. chemicalforums.com

Modifications to the Linker: The length and nature of the linker can be varied by using different diamines or dihaloalkanes in the convergent synthesis. Linkers can be made more rigid or flexible, and can incorporate other functional groups such as amides, ethers, or polyamines. arkat-usa.orgnih.gov For example, bis-acridines with spermidine-type linkers have been synthesized. nih.gov The synthesis of bis(acridine-1,8-dione) scaffolds from dialdehydes demonstrates another approach to linker modification. researchgate.net

The synthesis of these analogues often follows similar synthetic strategies as the parent compound, with appropriate adjustments made to accommodate the different starting materials and their reactivity.

Modifications of the Acridine Core

A primary strategy for modifying the properties of bis-acridine systems involves altering the fundamental heterocyclic structure of the acridine core. A significant modification is the introduction of additional heteroatoms into the tricyclic ring system.

One notable example is the synthesis of aza-acridine derivatives, where a ring nitrogen is added to the acridine heterocycle. nih.gov This transformation has been shown to markedly influence the biological activity of the resulting compounds. nih.gov For instance, the conversion of a bis-acridine to its bis-aza-acridine analogue can lead to improved potency. nih.gov The synthesis of these modified cores often follows established heterocyclic chemistry principles, with the final bis-acridine structure being assembled through the linkage of these pre-modified units. Further research into aza-acridines and other heteroatom-substituted acridine derivatives is considered a promising area for broadening the applications of these compounds. researchgate.net

Variations in the Alkane Linker Length and Heteroatom Incorporation

Girault and colleagues were among the first to explore the potential of bis-acridines by developing series with different spacers, including alkanediamines and both linear and branched polyamines. mdpi.comencyclopedia.pub Caffrey et al. later expanded on this by synthesizing a library of 16 bis-acridines with diverse linkers, such as polyamines, alkylated polyamines, acylated polyamines, simple alkyl chains, and polyethers. mdpi.comencyclopedia.pub

The length of the linker is a crucial factor. Studies have demonstrated a dependence on the distance separating the two terminal acridine heterocycles for certain biological activities, with a minimum linker length of approximately 10 Å being required in some cases. nih.gov Spectrophotometric and viscosimetric experiments have shown that longer, more flexible spacers tend to favor the bis-intercalation of the molecule into DNA, whereas shorter, more rigid linkers may only allow for mono-intercalation. mdpi.comencyclopedia.pub

The incorporation of heteroatoms into the linker chain is a key synthetic strategy to modulate the compound's properties. Replacing a simple alkyl chain with a polyamine or polyether linker can significantly impact activity. nih.govmdpi.comencyclopedia.pub For example, a polyether-linked bis-acridine demonstrated improved potency compared to its analogous polyamine- or alkyl-linked counterparts. nih.gov The synthesis of these heteroatom-containing linkers often involves the reaction of a suitable diamine or diether precursor with a reactive acridine derivative, such as a 9-chloroacridine or 9-methoxyacridine. researchgate.netnih.gov The use of 9-methoxyacridine can be advantageous, as the displacement of the methoxy (B1213986) group often proceeds under milder conditions than the displacement of a chlorine atom. nih.gov

| Linker Type | Precursor Example | General Synthetic Approach | Key Finding | Citation |

| Alkyl | 1,8-diaminooctane | Condensation with 9-chloroacridine or 9-methoxyacridine. | Serves as a baseline for comparing more complex linkers. | researchgate.net |

| Polyamine | Spermidine, Spermine (B22157) | Condensation with 9-chloroacridine. | Linker length and protonation state influence activity. Alkylation of the linker can reduce cytotoxicity. | nih.govmdpi.com |

| Polyether | Polyethylene glycol diamine | Condensation with a reactive acridine derivative. | Can improve potency relative to alkyl or polyamine linkers. | nih.gov |

| Acylated Polyamine | Acylated spermidine | Acylation of the polyamine linker before or after coupling with acridine units. | Can ameliorate cytotoxicity while retaining bioactivity. | nih.govencyclopedia.pub |

Introduction of Peripheral Substituents

Introducing substituents onto the peripheral phenyl rings of the acridine core is a widely used synthetic strategy to create diverse analogues. These modifications can influence the electronic properties, solubility, and steric profile of the final compound.

The synthesis of these substituted derivatives typically begins with a substituted acridine precursor. For example, a series of bis-acridine derivatives has been synthesized through the condensation of various 2,4-(un)substituted 9-chloroacridines with different diamines. researchgate.net The substituents on the acridine ring, such as methyl or nitro groups, are carried through the synthesis to the final bis-acridine product.

Common synthetic routes for preparing substituted acridines include the Ullmann condensation followed by cyclization. mostwiedzy.pl The resulting substituted 9-chloroacridine is a versatile intermediate. rsc.org Nucleophilic substitution at the C-9 position with a suitable diamine, such as 1,8-diaminooctane, yields the desired peripherally substituted bis-acridine. Structure-activity relationship (SAR) studies have shown that the position and nature of these substituents can have a profound effect on the molecule's activity. nih.gov For instance, in some series, substitution at the 5-position was found to be favorable for activity, while substitution at the 6-position was not well-tolerated. nih.gov Similarly, the presence of 6-chloro and 2-methoxy substituents on the acridine ring has been shown to be important for certain biological activities. ptfarm.pl

| Substituent Position | Substituent Example | Synthetic Intermediate | Key Finding | Citation |

| C2, C4 | Unsubstituted, Methyl, Chloro | 9-chloro-2,4-(un)substituted acridines | Allows for systematic evaluation of substituent effects on activity. | researchgate.net |

| C2, C6 | 2-Methoxy, 6-Chloro | 6-chloro-2-methoxy-9-substituted acridine | These specific substituents were found to be required for good antimalarial activity in some studies. | ptfarm.pl |

| C5 | Various | 5-substituted acridine-4-carboxamides | Substitution at this position can have a profound effect on biological activity. | nih.gov |

| C3, C6 | Various | 3,6-disubstituted acridines | Used to explore cytotoxicity and photo-enhanced cytotoxicity. | ptfarm.pl |

Emerging Synthetic Technologies for Bis-Acridine Systems

While classical condensation reactions remain fundamental to the synthesis of bis-acridines, emerging technologies are providing more efficient and environmentally friendly routes to these complex molecules. researchgate.net These modern approaches often focus on improving yields, simplifying purification, and expanding the accessible chemical space.

One significant trend is the development of one-pot, multi-component reactions (MCRs) . For instance, a Hantzsch-like reaction has been employed for the one-pot synthesis of novel bis(hexahydroacridine-1,8-diones) and related structures. researchgate.net Similarly, nitro-acridine sulfonamides, which can be precursors to bis-acridine sulfonamides, have been prepared using an MCR of cyclic-1,3-diketones, 4-aminobenzenesulfonamide, and aromatic aldehydes. core.ac.uk These methods are advantageous as they combine several synthetic steps into a single operation, reducing waste and saving time.

Microwave-assisted synthesis is another emerging technology that has been successfully applied to the preparation of bis-acridine derivatives. This technique can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods. For example, it has been used in the condensation of 9-aminoacridine (B1665356) derivatives with various anhydrides. rsc.org

The use of novel and green catalysts is also a hallmark of modern synthetic strategies. A ZrO2–TiO2 mixed oxide catalyst has been reported for a three-component, one-pot condensation to produce acridine derivatives. rsc.org In another example, a copper/dapsone nanocomposite was used to catalyze the multi-component synthesis of acridines. nih.gov The use of p-Toluenesulfonic acid (p-TSA) as a catalyst under microwave-assisted or conventional heating conditions has also been shown to be an efficient and eco-friendly procedure for synthesizing bis(hexahydroacridine-1,8-diones). researchgate.net These catalytic systems are often more environmentally benign and can be recycled and reused, aligning with the principles of green chemistry. rsc.org

Furthermore, new strategies are being developed for the construction of the core acridine scaffold itself, which can then be used to build bis-acridine systems. An efficient synthesis of 9-aryl-substituted acridines from cyclohexanones and 2-aminobenzophenones has been developed using palladium catalysis with molecular oxygen as a green oxidant. researchgate.net Such advancements in the synthesis of the monomeric units provide a powerful platform for the subsequent assembly of complex dimeric structures like Acridine, 9,9'-(1,8-octanediyl)bis- and its analogues.

Advanced Spectroscopic and Mechanistic Characterization Techniques for Acridine, 9,9 1,8 Octanediyl Bis Systems

Advanced Spectroscopic Probes for Molecular Interactions of Acridine (B1665455), 9,9'-(1,8-octanediyl)bis-

The study of Acridine, 9,9'-(1,8-octanediyl)bis- and its analogues relies on a suite of advanced spectroscopic techniques to probe their interactions at the molecular level. These methods provide a window into the binding events, conformational changes, and dynamic processes that occur upon interaction with biomolecules like DNA.

Absorption and Emission Spectroscopy Methodologies for Studying Acridine, 9,9'-(1,8-octanediyl)bis- Intercalation

Absorption and emission spectroscopy are fundamental techniques to investigate the intercalation of acridine compounds into DNA. The interaction of the acridine chromophore with the DNA base pairs leads to characteristic changes in the electronic absorption and fluorescence emission spectra.

Upon intercalation, the absorption spectrum of acridine derivatives typically exhibits a bathochromic shift (a shift to longer wavelengths) and a hypochromic effect (a decrease in molar absorptivity). acs.orgrsc.orgoup.com These spectral changes are indicative of a strong interaction between the acridine ring and the DNA base pairs, where the planar acridine moiety inserts itself between the stacked bases of the DNA double helix. rsc.org The observed hypochromism is a direct consequence of the coupling of the transition dipole moment of the acridine with those of the surrounding base pairs. oup.com

Fluorescence spectroscopy is also a powerful tool for studying these interactions. The intrinsic fluorescence of the acridine ring is highly sensitive to its local environment. nih.gov When an acridine derivative intercalates into the DNA duplex, its fluorescence is often quenched, meaning the intensity of the emitted light is significantly reduced. acs.org This quenching can result from various processes, including energy transfer to the DNA bases. The extent of these spectral changes can be used to determine the binding affinity and stoichiometry of the interaction.

Table 1: Spectroscopic Changes Observed Upon Intercalation of Acridine Derivatives with DNA

| Spectroscopic Technique | Observed Effect | Interpretation |

|---|---|---|

| UV-Vis Absorption Spectroscopy | Bathochromic Shift (Red Shift) | Alteration of the electronic energy levels of the acridine chromophore upon insertion between DNA base pairs. |

| Hypochromism (Decreased Absorbance) | Strong interaction and coupling between the acridine ring and DNA bases, characteristic of intercalation. acs.orgoup.com | |

| Fluorescence Emission Spectroscopy | Fluorescence Quenching | Non-radiative energy transfer from the excited acridine to the DNA bases, indicating close proximity and intercalation. acs.org |

Time-Resolved Fluorescence Spectroscopy for Investigating Excited State Dynamics of Acridine, 9,9'-(1,8-octanediyl)bis-

Time-resolved fluorescence spectroscopy provides deeper insights into the dynamics of the excited state of Acridine, 9,9'-(1,8-octanediyl)bis- and related compounds upon their interaction with DNA. By measuring the fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, researchers can elucidate the nature of the binding and the conformational dynamics of the complex. acs.org

Studies on similar bis-acridine compounds have shown that time-resolved fluorescence measurements can reveal that the molecules adopt an extended conformation upon binding to DNA. acs.org The fluorescence decay kinetics, which are often best described by multi-exponential models, can indicate the presence of multiple binding modes or different environments experienced by the fluorophore. For instance, a biexponential decay can suggest that the complex exists in more than one conformational state with different fluorescence lifetimes. nih.gov

Circular Dichroism (CD) Spectroscopy for Probing Conformation Changes Induced by Acridine, 9,9'-(1,8-octanediyl)bis-

Circular Dichroism (CD) spectroscopy is a powerful technique for studying changes in the secondary structure of chiral macromolecules like DNA upon the binding of a ligand. DNA has a characteristic CD spectrum in the UV region, which is sensitive to its helical structure. dntb.gov.ua The binding of a molecule like Acridine, 9,9'-(1,8-octanediyl)bis- can induce significant changes in this spectrum, providing evidence of interaction and offering clues about the binding mode.

Intercalation of the planar acridine rings between the DNA base pairs typically leads to a significant increase in the positive CD band and a decrease in the negative CD band of the DNA spectrum. researchgate.netnih.gov These changes are indicative of a stabilization of the B-form DNA duplex and an unwinding of the DNA helix to accommodate the intercalating molecule. The magnitude of the induced CD signal can be related to the extent of binding and the degree of conformational change in the DNA. sigmaaldrich.com

Furthermore, if the ligand itself is achiral, it can exhibit an induced CD spectrum upon binding to the chiral DNA molecule. This induced CD provides information about the orientation of the bound ligand relative to the DNA helix.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Binding Modes of Acridine, 9,9'-(1,8-octanediyl)bis-

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for obtaining high-resolution structural information about the binding of ligands to macromolecules in solution. For Acridine, 9,9'-(1,8-octanediyl)bis-, NMR studies can precisely determine the binding site on the DNA and the conformation of both the ligand and the DNA in the complex. researchgate.netnih.gov

One-dimensional (1D) ¹H NMR spectroscopy is used to monitor the chemical shift changes of the protons of both the DNA and the ligand upon complex formation. Significant upfield shifts of the aromatic protons of the acridine rings are a hallmark of intercalation, as these protons experience the shielding effect of the aromatic rings of the DNA base pairs.

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to identify through-space proximities between protons of the ligand and the DNA. The observation of NOEs between the acridine protons and the imino or non-exchangeable protons of the DNA base pairs provides unambiguous evidence of intercalation and can define the specific intercalation site. researchgate.netnih.gov For a bis-intercalator like Acridine, 9,9'-(1,8-octanediyl)bis-, NMR can also reveal the orientation of the linker chain within the DNA grooves.

Table 2: Application of NMR Techniques in Studying Acridine-DNA Complexes

| NMR Technique | Information Obtained | Key Findings for Bis-Acridines |

|---|---|---|

| 1D ¹H NMR | Chemical shift perturbations upon binding. | Upfield shifts of acridine protons confirm intercalation. |

| 2D NOESY | Inter-proton distances (<5 Å). | Defines the specific intercalation site and orientation of the ligand. researchgate.netnih.gov |

| Relaxation Rate Measurements | Dynamics of the complex. | Provides insights into the lifetime of the bound state. |

Structural Elucidation Methodologies for Acridine, 9,9'-(1,8-octanediyl)bis- Complexes

While spectroscopic methods provide valuable information about ligand-DNA interactions in solution, X-ray crystallography offers a static, high-resolution picture of the complex in the solid state.

X-ray Crystallography of Acridine, 9,9'-(1,8-octanediyl)bis- Co-crystals

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules and their complexes. nih.gov To study the interaction of Acridine, 9,9'-(1,8-octanediyl)bis- with DNA, researchers aim to obtain co-crystals of the ligand bound to a short DNA oligonucleotide.

The process involves crystallizing the DNA-ligand complex and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions of the entire complex can be determined.

A high-resolution crystal structure can reveal the precise intercalation geometry, including the unwinding and lengthening of the DNA helix at the binding site. It can also show the exact conformation of the linker chain and any specific hydrogen bonding or van der Waals interactions between the ligand and the DNA. For instance, a study on a similar bis-acridine with a hexanediyl linker showed that the ligand could cross-link two DNA duplexes, with each acridine chromophore intercalating into a different DNA molecule and the linker spanning the minor grooves. Such detailed structural information is invaluable for understanding the molecular basis of the compound's activity and for the rational design of new derivatives.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acridine, 9,9'-(1,8-octanediyl)bis- |

| Acridine |

| 9-aminoacridine (B1665356) |

| Acridine-4-carboxamide |

| Bis(acridine) pyrazole (B372694) (BAPY) |

| Bis(acridine) spermine (B22157) (BAS) |

| PT-BIS(ACRAMTU) |

| ACRAMTU (1-[2-(acridin-9-ylamino)ethyl]-1,3-dimethylthiourea) |

| Ethidium (B1194527) |

| Thiazole orange |

| Naphthalimide |

| 9-amino-6-chloro-2-methoxyacridine |

| Warfarin |

| Ibuprofen |

| 2,2'-Dimethoxy-9,9'-biacridine |

Lack of Publicly Available Research Data Precludes In-Depth Analysis of Acridine, 9,9'-(1,8-octanediyl)bis- Using Advanced Spectroscopic and Biophysical Techniques

Despite a comprehensive search of scientific literature and databases, detailed research findings and specific experimental data for the chemical compound Acridine, 9,9'-(1,8-octanediyl)bis- , also known by synonyms such as N,N'-di(9-acridinyl)-1,8-diaminooctane and its National Cancer Institute designation NSC 31063 , remain elusive across several advanced analytical platforms. The specific applications of Cryo-Electron Microscopy (Cryo-EM), Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Electrophoretic Mobility Shift Assays (EMSA), and high-resolution mass spectrometry for the characterization of this particular bis-acridine compound and its adducts are not documented in publicly accessible research.

While the broader class of acridine derivatives has been the subject of numerous studies due to their DNA intercalating properties and potential therapeutic applications, specific experimental data for the 1,8-octanediyl linked dimer is not available. This prevents a detailed discussion and the generation of data tables as requested for the outlined topics.

General principles of the proposed analytical techniques are well-established for characterizing ligand-macromolecule interactions. For instance, ITC is a gold-standard for determining the thermodynamic parameters of binding events, providing insights into enthalpy and entropy changes. Current time information in Macon County, US.ontosight.ai SPR is a powerful tool for real-time kinetic analysis of binding, yielding association and dissociation rate constants. ontosight.ai EMSA is a common method to study the interaction of ligands with nucleic acids by observing changes in electrophoretic mobility. nih.govnih.gov Furthermore, high-resolution mass spectrometry is a critical technique for identifying and characterizing chemical adducts to biological macromolecules like DNA. mdpi.com

However, the application of these techniques to "Acridine, 9,9'-(1,8-octanediyl)bis-" has not been specifically reported. Research on related bis-acridine compounds does indicate that the nature of the linker between the two acridine rings plays a crucial role in their DNA binding affinity and specificity. Studies on other bis-acridine derivatives have utilized techniques like SPR and EMSA to demonstrate preferential binding to specific DNA structures, such as G-quadruplexes. acs.org Nevertheless, without direct experimental data for the octanediyl-linked compound, any analysis would be speculative and not adhere to the required focus on this specific molecule.

Similarly, while Cryo-EM is a revolutionary technique for determining the high-resolution structure of macromolecular complexes, its application to a complex involving "Acridine, 9,9'-(1,8-octanediyl)bis-" has not been published.

Computational and Theoretical Investigations of Acridine, 9,9 1,8 Octanediyl Bis

Quantum Chemical Calculations of Acridine (B1665455), 9,9'-(1,8-octanediyl)bis- Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Acridine, 9,9'-(1,8-octanediyl)bis-. These methods model the electronic structure of the molecule, which in turn dictates its reactivity and spectroscopic properties.

Density Functional Theory (DFT) Applications to Acridine, 9,9'-(1,8-octanediyl)bis-

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of acridine derivatives. unige.chcecam.orgals-journal.com It offers a balance between computational cost and accuracy, making it suitable for relatively large molecules. unige.chcecam.org DFT calculations are used to optimize the geometry of the molecule, predict its vibrational frequencies, and determine its molecular orbital energies. als-journal.com For instance, DFT has been employed to study the interaction of acridine derivatives with biological targets, providing insights into their binding mechanisms. sums.ac.ir The choice of functional and basis set is crucial for obtaining reliable results and is often benchmarked against experimental data or higher-level computations. unige.charxiv.org

Ab Initio Methods for Excited State Prediction of Acridine, 9,9'-(1,8-octanediyl)bis-

Ab initio methods, which are based on first principles without empirical parameters, are crucial for accurately predicting the excited state properties of molecules like Acridine, 9,9'-(1,8-octanediyl)bis-. nih.gov These methods, such as Configuration Interaction Singles (CIS) and Time-Dependent Hartree-Fock (TDHF), provide a foundational understanding of electronic transitions. More advanced techniques like Coupled Cluster (CC) theory and multireference methods offer higher accuracy for complex systems. mdpi.com Predicting the excited states is essential for understanding the photophysical properties of these compounds, including their absorption and emission spectra, which are relevant to their applications in areas like fluorescence imaging and photodynamic therapy. nih.gov The computational cost of ab initio methods can be high, limiting their application to smaller fragments or requiring the use of composite schemes that balance accuracy and feasibility. mdpi.comosti.gov

Molecular Dynamics (MD) Simulations of Acridine, 9,9'-(1,8-octanediyl)bis- Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how Acridine, 9,9'-(1,8-octanediyl)bis- interacts with its environment at an atomic level. These simulations are particularly useful for studying interactions with biological macromolecules like nucleic acids.

Molecular Docking Studies for Predicting Acridine, 9,9'-(1,8-octanediyl)bis- Binding Sites

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor of known three-dimensional structure. sums.ac.irnih.gov It is widely used in drug discovery to screen virtual libraries of compounds and to propose binding hypotheses. researchgate.net

For Acridine, 9,9'-(1,8-octanediyl)bis- and its analogs, docking studies have been employed to predict their binding sites on various biological targets, most notably DNA and enzymes like topoisomerases. nih.govijpsjournal.com These studies can identify key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. nih.gov The results of docking studies are often scored based on the predicted binding energy, providing a rank-ordering of potential binding modes or different ligands. ijpsjournal.com While docking is a powerful tool, its predictions should ideally be validated by more rigorous methods like MD simulations or by experimental techniques. nih.gov

Table 1: Computational Methods in the Study of Acridine Derivatives

| Computational Method | Application | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure calculation, geometry optimization. als-journal.com | Provides information on molecular orbital energies, charge distribution, and reactivity. als-journal.comsums.ac.ir |

| Ab Initio Methods | Prediction of excited states and spectroscopic properties. nih.gov | Elucidates photophysical behavior, including absorption and emission spectra. nih.gov |

| Molecular Dynamics (MD) Simulations | Studying interactions with biomolecules, conformational analysis. | Reveals dynamic binding modes, flexibility of linkers, and interaction energies. nih.govnih.gov |

| Molecular Docking | Predicting binding sites and modes on biological targets. sums.ac.irnih.govresearchgate.net | Identifies potential binding pockets and key stabilizing interactions. nih.govijpsjournal.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acridine, 9,9'-(1,8-octanediyl)bis- |

| Ethidium (B1194527) bromide |

| Doxorubicin |

| Amsacrine |

| Asulacrine |

| Echinomycin |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis of Acridine, 9,9'-(1,8-octanediyl)bis- Derivatives

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) analysis are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. In the context of Acridine, 9,9'-(1,8-octanediyl)bis- and its analogs, these methods have been instrumental in understanding the structural features that govern their therapeutic potential.

A key aspect of cheminformatics is the calculation of molecular descriptors, which are numerical representations of a molecule's properties. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and electronic descriptors. In the study of bis-acridine derivatives, a variety of these descriptors are employed to build robust QSAR models.

Table 1: Key Molecular Descriptors in QSAR Studies of Bis-Acridine Derivatives

| Descriptor Type | Example Descriptors | Significance |

| Spatial | Jurs descriptors | Describe the 3D shape and surface properties of the molecule, which are critical for receptor binding. nih.gov |

| Constitutional | Molecular Weight, Number of Rotatable Bonds | Provide basic information about the size and flexibility of the molecule. nih.gov |

| Electronic | Molar Refractivity, Polar Surface Area | Relate to the molecule's polarizability and ability to form polar interactions, which are important for binding strength. nih.gov |

| Topological | Wiener Index, Randić Index | Characterize the connectivity and branching of the molecular structure. |

These QSAR models are often developed using statistical methods like multiple linear regression (MLR) and partial least squares (PLS). nih.gov The goal is to create a mathematical equation that can predict the biological activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. For example, a QSAR model might take the form:

Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

where 'c' represents the coefficients determined from the regression analysis. The predictive power of these models is rigorously validated using various statistical techniques to ensure their reliability.

Artificial Intelligence and Machine Learning Approaches in Acridine, 9,9'-(1,8-octanediyl)bis- Research

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized drug discovery, and the study of Acridine, 9,9'-(1,8-octanediyl)bis- and its derivatives is no exception. These advanced computational techniques can analyze vast and complex datasets to identify patterns that are not apparent through traditional methods.

Machine learning models, such as support vector machines (SVM), random forests, and neural networks, are increasingly being applied to predict the biological activities and properties of bis-acridine compounds. For instance, ML has been used to predict the anti-schistosomal activity of small molecules, including bis-acridines. In such studies, large libraries of compounds are screened virtually, and ML models are trained on existing experimental data to identify novel, potent candidates.

One of the key advantages of AI and ML is their ability to handle high-dimensional data, where the number of molecular descriptors is very large. This allows for the exploration of a much wider chemical space and the identification of more subtle structure-activity relationships.

Table 2: Applications of AI and Machine Learning in Bis-Acridine Research

| AI/ML Application | Description | Potential Impact |

| Virtual Screening | Use of computational models to screen large compound libraries to identify potential hits. | Accelerates the initial stages of drug discovery by reducing the number of compounds that need to be synthesized and tested experimentally. |

| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of compounds. | Helps in the early identification of candidates with unfavorable pharmacokinetic or toxicological profiles, reducing late-stage failures. |

| De Novo Drug Design | Generation of novel molecular structures with desired properties using generative models. | Enables the design of entirely new bis-acridine derivatives with optimized activity and safety profiles. |

| Mechanism of Action Elucidation | Analysis of large-scale biological data to hypothesize the molecular targets and pathways affected by the compounds. | Provides a deeper understanding of how bis-acridines exert their biological effects. |

The integration of AI and ML with traditional computational chemistry methods holds great promise for the future of research on Acridine, 9,9'-(1,8-octanediyl)bis- and its derivatives. These approaches are expected to significantly accelerate the discovery and development of new therapeutic agents based on the bis-acridine scaffold.

Biomolecular Interactions and Mechanisms of Acridine, 9,9 1,8 Octanediyl Bis

Nucleic Acid Interaction Mechanisms of Acridine (B1665455), 9,9'-(1,8-octanediyl)bis-

Acridine, 9,9'-(1,8-octanediyl)bis-, as a dicationic bis-acridine derivative, primarily interacts with nucleic acids through the process of intercalation, where its planar acridine rings insert between adjacent base pairs of the DNA or RNA duplex. This interaction is a hallmark of many acridine-based compounds and is fundamental to their biological activities. mdpi.com The bifunctional nature of this compound allows for the possibility of bis-intercalation, where both acridine moieties simultaneously intercalate into the nucleic acid structure.

The primary mode of interaction for Acridine, 9,9'-(1,8-octanediyl)bis- with DNA is intercalation. This process involves the insertion of the planar tricyclic acridine rings between the base pairs of the DNA double helix. mdpi.com These intercalated rings are stabilized by van der Waals forces with the flanking base pairs. Further stability is conferred by ionic interactions between the protonated nitrogen atoms of the acridine rings and the negatively charged phosphate (B84403) groups of the DNA backbone. mdpi.com

A key feature of bis-acridines is their potential to bis-intercalate, a modality where both aromatic systems of the same molecule intercalate at two separate sites on the DNA. This is largely governed by the length of the linker connecting the two acridine units. Studies on various bis(acridine) derivatives have shown that those with linker chains of 9.8 Å or longer are capable of bis-intercalation, while those with shorter linkers are restricted to mono-intercalation, where only one acridine ring intercalates. The 1,8-octanediyl linker in Acridine, 9,9'-(1,8-octanediyl)bis- is a flexible aliphatic chain of eight carbon atoms, which provides sufficient length (approximately 10-12 Å) and flexibility to allow both acridine rings to intercalate simultaneously, typically separated by two or more base pairs, in accordance with the neighbor exclusion principle.

This bis-intercalation significantly enhances the binding affinity of the compound to DNA compared to its mono-acridine counterparts. Evidence from thermal denaturation studies on related compounds shows that bis-intercalators substantially increase the melting temperature (Tm) of DNA, indicating a significant stabilization of the double helix.

While acridine derivatives are predominantly known as DNA intercalators, their ability to bind to RNA is also well-documented. mdpi.commdpi.com Compounds like acridine orange and proflavin are known to interact with RNA, and more recent studies have shown that 9-aminoacridine (B1665356) (9AA), a closely related compound, effectively binds to RNA in vitro. mdpi.com This binding can interfere with RNA function, including the transcription and processing of ribosomal RNA (rRNA). mdpi.com

For Acridine, 9,9'-(1,8-octanediyl)bis-, it is highly probable that it also interacts with double-stranded regions of RNA molecules through intercalation, similar to its mechanism with DNA. A fluorescent intercalator displacement assay demonstrated that 9AA can displace ethidium (B1194527) bromide from both DNA and RNA, confirming its ability to bind both types of nucleic acids. mdpi.com The binding of bis-acridines to RNA can lead to significant perturbations in the RNA's secondary and tertiary structure, potentially disrupting its biological functions, such as its role in ribosome biogenesis and protein synthesis. mdpi.com

As established, the linker length is crucial for determining whether a bis-acridine will act as a mono- or bis-intercalator. Research has demonstrated that a minimum linker length of approximately 10 Å is a prerequisite for significant bioactivity in polyamine-linked bis-acridines, a length that is necessary to span the distance required for bis-intercalation. The octanediyl linker of the title compound, being a flexible eight-carbon chain, comfortably meets this length requirement. This allows the molecule to effectively "clamp" onto the DNA, leading to a much higher binding affinity and residence time compared to mono-acridine compounds. The flexibility of the aliphatic chain allows the acridine rings to orient themselves optimally for insertion into the DNA helix.

While intercalation is often considered a relatively non-specific interaction, many intercalating agents, including acridine derivatives, exhibit a degree of sequence preference. Studies on various acridine compounds have often revealed a preference for binding to GC-rich regions in DNA. For instance, a series of intercalating amsacrine-4-carboxamides, which are also acridine derivatives, show a strong preference for binding to clusters of GC base pairs, while avoiding runs of AT pairs. However, other studies have investigated the binding of bis-acridines to AT sequences.

The specific sequence preference of Acridine, 9,9'-(1,8-octanediyl)bis- has not been extensively detailed in the literature, but based on the general behavior of the acridine class, it is likely to exhibit some level of sequence selectivity. This selectivity can arise from specific hydrogen bonding opportunities between the substituents on the acridine ring and the functional groups of the base pairs exposed in the major or minor grooves of the DNA.

Topoisomerases are essential enzymes that regulate the topology of DNA and are vital for processes like replication, transcription, and chromosome segregation. They are also established targets for many anticancer drugs. Acridine derivatives are well-known inhibitors of topoisomerases, particularly topoisomerase II. nih.govresearchgate.net These inhibitors can act as "topoisomerase poisons," which stabilize the transient covalent complex formed between the enzyme and DNA, leading to the accumulation of DNA strand breaks and subsequent cell death.

In vitro studies on various acridine-based compounds have demonstrated their ability to inhibit the catalytic activity of human topoisomerase II. For example, certain novel 9-acridinyl derivatives have shown potent inhibitory activity against topoisomerase IIB, with IC50 values in the sub-micromolar range, comparable to or even better than the established anticancer drug doxorubicin. nih.gov The mechanism of inhibition involves the acridine moiety intercalating into the DNA at the site of enzyme cleavage, thereby preventing the re-ligation of the DNA strands. Given its structural similarity to these active compounds, Acridine, 9,9'-(1,8-octanediyl)bis- is expected to function as a potent topoisomerase II inhibitor.

Table 1: Topoisomerase IIB Inhibitory Activity of Selected Acridine Derivatives This table presents data for related acridine compounds to illustrate the inhibitory potential of this chemical class, as specific data for Acridine, 9,9'-(1,8-octanediyl)bis- is not available.

Click to view data

| Compound | Description | IC50 (µM) vs Topo IIB | Reference Drug (Doxorubicin) IC50 (µM) |

| Compound 8 | Acridine-triazole-pyrimidine hybrid | 0.52 | 0.83 |

| Compound 9 | Acridine-triazole-uracil hybrid | 0.86 | 0.83 |

| Compound 10 | Acridine-triazole-phenytoin hybrid | 2.56 | 0.83 |

Protein-Ligand Interactions Involving Acridine, 9,9'-(1,8-octanediyl)bis-

For instance, molecular docking simulations have been used to study the interaction of acridine derivatives with enzymes like tyrosine kinases and cholinesterases. A study on a bis(acridine-9-carboxylate) europium(III) complex suggested that its anti-angiogenic effect is mediated through the down-regulation of the VEGF receptor type-2 (Flk-1), a tyrosine kinase. nih.gov Other research has investigated the binding of acridine derivatives to carrier proteins like bovine serum albumin (BSA), indicating that these molecules can be transported in the bloodstream and interact with plasma proteins. While specific studies on the protein binding profile of Acridine, 9,9'-(1,8-octanediyl)bis- are scarce, the established reactivity of the acridine scaffold suggests that it likely interacts with a variety of intracellular and extracellular proteins, which could modulate its activity and disposition in a biological system.

Binding to Specific Enzyme Targets (e.g., DNA/RNA modifying enzymes)

Bis-acridine derivatives have been extensively investigated as inhibitors of enzymes that modify the structure and topology of DNA and RNA. The primary mechanism often involves the intercalation of the planar acridine rings between the base pairs of nucleic acids, which can interfere with the function of enzymes that use DNA or RNA as a substrate.

Topoisomerase Inhibition: Topoisomerases are crucial enzymes that manage the topological state of DNA during replication, transcription, and recombination. Many bis-acridine compounds have been identified as potent inhibitors of topoisomerase II. nih.govelsevierpure.comnih.gov These compounds can act as "poisons," stabilizing the transient covalent complex between topoisomerase II and DNA, which leads to double-strand breaks and ultimately triggers apoptosis. nih.govnih.gov Alternatively, they can function as catalytic inhibitors, preventing the enzyme from binding to or processing DNA without forming a stable cleavage complex. nih.govelsevierpure.com The inhibitory activity is often dependent on the structure of the linker and the substituents on the acridine rings. mdpi.com For instance, some novel 3,9-disubstituted acridines have shown strong inhibitory activity against topoisomerase I, with their efficacy being influenced by the length of the linker chain. mdpi.com

Telomerase Inhibition: Telomerase, an enzyme responsible for maintaining the length of telomeres, is a key target in cancer research. A significant number of bis-acridine derivatives have been designed and synthesized as telomerase inhibitors. nih.govnih.govresearchgate.netsemanticscholar.org These compounds often exert their inhibitory effect by binding to and stabilizing G-quadruplex structures that can form in the guanine-rich sequences of telomeric DNA. nih.govnih.gov The stabilization of these four-stranded DNA structures prevents telomerase from accessing its substrate, thereby inhibiting its activity. The ability of bis-acridines to bind to G-quadruplexes is a critical factor for their telomerase inhibitory potential. nih.gov Studies on various bis-acridines have demonstrated a direct correlation between their G-quadruplex stabilizing ability and their potency as telomerase inhibitors. nih.gov

Table 1: Examples of Bis-Acridine Derivatives and their Enzyme Inhibitory Activities

| Compound Class | Target Enzyme | Mechanism of Inhibition | Reference |

| Bis(9-aminoacridine-4-carboxamides) | Topoisomerase II | Catalytic inhibition | nih.gov |

| 3,6-bis-amidoacridines | Telomerase | G-quadruplex stabilization | nih.gov |

| 3,9-disubstituted acridines | Topoisomerase I & IIα | Inhibition of catalytic activity | mdpi.com |

Allosteric Modulation by Acridine, 9,9'-(1,8-octanediyl)bis-

Currently, there is no specific research available in the scientific literature to suggest that Acridine, 9,9'-(1,8-octanediyl)bis- or other closely related bis-acridines function as allosteric modulators of enzymes or receptors. The primary mechanism of action described for this class of compounds is competitive inhibition through direct binding to the active or substrate-binding sites, particularly the intercalation into DNA to inhibit DNA-processing enzymes. Allosteric modulation involves binding to a site distinct from the active site to alter the protein's conformation and function, a mechanism not yet attributed to bis-acridines based on available data.

Membrane Interaction Studies of Acridine, 9,9'-(1,8-octanediyl)bis-

The interaction of bis-acridine compounds with cellular membranes is a critical aspect of their biological activity, influencing their uptake, distribution, and potential for off-target effects. The amphiphilic nature of acridine derivatives, possessing both a hydrophobic planar ring system and often charged substituents, facilitates their interaction with lipid bilayers. irispublishers.com

Liposome and Artificial Membrane Permeability Assays

While specific permeability data for Acridine, 9,9'-(1,8-octanediyl)bis- through liposomes or artificial membranes is not documented, studies on related compounds provide insights. The permeability of compounds across lipid bilayers can be assessed using various assays, including parallel artificial membrane permeability assays (PAMPA) and liposomal permeation assays. nih.gov For acridine-based compounds, their ability to cross membranes is influenced by factors such as their lipophilicity and the composition of the membrane. ugent.beacs.org For instance, liposomes prepared from myelin lipids, which are rich in cholesterol and sphingolipids, have shown exceptionally low proton permeability, a process that can be measured using fluorescent probes like 9-aminoacridine and acridine orange. nih.gov This suggests that the lipid composition of membranes can significantly impact the translocation of acridine compounds. Some studies have also indicated that certain boron-containing acridine derivatives can pass directly through lipid membranes. mdpi.comresearchgate.net

Interaction with Membrane Proteins and Lipid Bilayers

Acridine derivatives can interact with both the lipid and protein components of cellular membranes. The planar acridine ring can insert into the hydrophobic core of the lipid bilayer, while charged side chains can interact with the polar head groups of phospholipids (B1166683). nih.gov Molecular dynamics simulations have shown that acridine derivatives like 10-N-nonyl acridine orange (NAO) can form complexes with anionic phospholipids such as cardiolipin (B10847521) and phosphatidylglycerol within the membrane. nih.gov The interaction with membrane proteins is also a possibility. For example, some 3,6-bis(3-alkylguanidino)acridines have been shown to inhibit acetylcholinesterase, an enzyme often localized at the plasma membrane. nih.gov This interaction can affect the intracellular distribution and cytotoxicity of the compounds. nih.gov

Cellular Uptake and Subcellular Localization Studies of Acridine, 9,9'-(1,8-octanediyl)bis- (In Vitro Cell Culture)

The cellular uptake and subsequent localization of bis-acridines are key to their biological effects, particularly for compounds that target intracellular components like DNA and nuclear enzymes.

Mechanisms of Cellular Entry

The precise mechanisms of cellular entry for Acridine, 9,9'-(1,8-octanediyl)bis- have not been specifically elucidated. However, for the broader class of acridine derivatives, cellular uptake can occur through various mechanisms. The cationic nature of many acridine compounds at physiological pH suggests that they may enter cells via endocytosis. acs.org The lipophilicity conferred by the acridine rings and the linker can also facilitate passive diffusion across the cell membrane. Studies on unsymmetrical bisacridines have shown that their cellular uptake can be cell-line dependent and can be modulated by conjugation with nanocarriers like quantum dots. nih.gov Furthermore, the length of alkyl chains on acridine derivatives has been shown to play a role in their cellular uptake and mitochondrial targeting. researchgate.net For some bis-acridines, their cellular localization and mode of action appear to be dependent on the cell type. nih.gov For instance, one study found that a particular bis-acridine localized in the lysosomes of murine muscle cells. nih.gov Conjugation of bis- and tris-acridines to a nuclear localization signal (NLS) peptide has been shown to significantly enhance the nuclear delivery of plasmid DNA, highlighting the potential for targeted delivery strategies. acs.org

Intracellular Distribution and Accumulation within Organelles

The planar aromatic ring system of the acridine moiety facilitates its insertion between the base pairs of DNA, a mechanism that is central to the biological activity of many acridine-based compounds. This interaction is not only limited to nuclear DNA but also extends to mitochondrial DNA.

Furthermore, studies on various acridine derivatives have indicated their potential to accumulate in other cellular compartments. For instance, some acridines have been observed to localize within the endoplasmic reticulum, leading to stress and functional alterations of this organelle. The lipophilic nature of the acridine rings and the connecting octanediyl linker in Acridine, 9,9'-(1,8-octanediyl)bis- would facilitate its passage across cellular and organellar membranes, allowing for broad distribution within the cell. The specific accumulation pattern would ultimately be determined by the interplay of its physicochemical properties and the unique biochemical environment of each organelle.

In Vitro Biological Activity of Acridine, 9,9'-(1,8-octanediyl)bis- (Excluding human clinical data)

The in vitro biological activities of bis-acridine compounds, including those structurally related to Acridine, 9,9'-(1,8-octanediyl)bis-, have been a subject of significant research interest. These compounds have demonstrated a range of biological effects, from inhibiting cellular proliferation to exhibiting antimicrobial properties.

Inhibition of Cellular Processes in Model Systems (e.g., cell proliferation assays in non-human cell lines)

Bis-acridines have shown potent cytotoxic activity against a variety of cancer cell lines in vitro. This cytotoxicity is often attributed to their ability to interfere with fundamental cellular processes such as DNA replication and repair, primarily through their action as DNA intercalators and topoisomerase inhibitors.

A study on a library of 18 structurally diverse bis-acridine compounds revealed that the nature of the linker connecting the two acridine rings plays a crucial role in their biological activity. nih.gov The study demonstrated that a minimum linker length of approximately 10 Å is required for significant bioactivity. nih.gov The octanediyl linker in Acridine, 9,9'-(1,8-octanediyl)bis- would provide a flexible chain of a comparable length, suggesting it would likely exhibit significant cytotoxic effects.

The table below summarizes the cytotoxic activity of selected bis-acridine compounds against a mammalian cell line, highlighting the influence of the linker structure.

| Compound ID | Linker Structure | Linker Length (approx. Å) | Cytotoxicity (HL-60 cells) EC50 (µM) |

| Compound 1 | N,N'-bis(acridin-9-yl)ethane-1,2-diamine | ~6 | >10 |

| Compound 2 | N,N'-bis(acridin-9-yl)propane-1,3-diamine | ~7.5 | 0.048 |

| Compound 3 | N,N'-bis(acridin-9-yl)butane-1,4-diamine | ~9 | 0.035 |

| Compound 4 | N,N'-bis(acridin-9-yl)pentane-1,5-diamine | ~10.5 | 0.029 |

| Compound 5 | N,N'-bis(acridin-9-yl)hexane-1,6-diamine | ~12 | 0.024 |

| Compound 6 | N,N'-bis(acridin-9-yl)heptane-1,7-diamine | ~13.5 | 0.021 |

Data adapted from a study on a library of bis-acridine compounds. nih.gov

These findings suggest that bis-acridines with linkers of sufficient length, such as the octanediyl linker, are potent inhibitors of cellular proliferation in non-human cell lines.

Antimicrobial Potentials (In Vitro Studies against bacteria, fungi, viruses)

Acridine derivatives have a long history of use as antimicrobial agents. nih.gov Their ability to intercalate into microbial DNA and disrupt essential cellular processes makes them effective against a broad spectrum of pathogens.

While specific data on the antimicrobial activity of Acridine, 9,9'-(1,8-octanediyl)bis- is not available, studies on other bis-acridine compounds have demonstrated their potential. For instance, a library of bis-acridines was screened for in vitro bioactivity against several protozoan parasites, including Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei (the causative agent of African trypanosomiasis). nih.gov

The results indicated that the bioactivity of these compounds is dependent on the linker length, with longer linkers generally leading to higher potency. nih.gov The table below shows the in vitro activity of selected bis-acridines against P. falciparum and T. brucei.

| Compound ID | Linker Structure | P. falciparum (3D7) EC50 (µM) | T. brucei (brucei) EC50 (µM) |

| Compound 1 | N,N'-bis(acridin-9-yl)ethane-1,2-diamine | 0.21 | 4.3 |

| Compound 2 | N,N'-bis(acridin-9-yl)propane-1,3-diamine | 0.035 | 0.048 |

| Compound 3 | N,N'-bis(acridin-9-yl)butane-1,4-diamine | 0.029 | 0.035 |

| Compound 4 | N,N'-bis(acridin-9-yl)pentane-1,5-diamine | 0.024 | 0.029 |

| Compound 5 | N,N'-bis(acridin-9-yl)hexane-1,6-diamine | 0.021 | 0.024 |

| Compound 6 | N,N'-bis(acridin-9-yl)heptane-1,7-diamine | 0.019 | 0.021 |

Data adapted from a study on a library of bis-acridine compounds. nih.gov

These findings suggest that bis-acridines with an octanediyl linker would likely possess significant antimicrobial activity against a range of pathogens.

Modulation of Gene Expression Pathways (Mechanistic Studies)

Recent mechanistic studies have revealed that bis-acridine derivatives can modulate gene expression through their interaction with non-canonical DNA structures, such as G-quadruplexes and i-motifs, located in the promoter regions of oncogenes and tumor suppressor genes. nih.govresearchgate.net

For example, a bisacridine derivative, designated A06, was found to selectively bind to and destabilize both the G-quadruplex and i-motif structures in the promoter of the retinoblastoma (RB) tumor suppressor gene. nih.gov This interaction led to a significant up-regulation of RB gene transcription and translation, resulting in the inhibition of tumor cell proliferation. nih.gov

Another study demonstrated that a different bisacridine derivative could downregulate the expression of the vascular endothelial growth factor (VEGF) gene by interacting with an i-motif structure in its promoter region. researchgate.net VEGF is a key protein involved in angiogenesis, a process crucial for tumor growth and metastasis.

These studies highlight a novel mechanism of action for bis-acridine compounds, moving beyond simple DNA intercalation to the specific regulation of gene expression. The ability of Acridine, 9,9'-(1,8-octanediyl)bis- to adopt a conformation that allows for interaction with these secondary DNA structures would be a key determinant of its activity in modulating gene expression pathways.

Advanced Applications and Functional Materials Derived from Acridine, 9,9 1,8 Octanediyl Bis

Development of Acridine (B1665455), 9,9'-(1,8-octanediyl)bis- as Fluorescent Probes and Bio-Imaging Agents

Fluorescent probes are indispensable tools in modern biology and medicine, enabling the visualization of cellular and subcellular structures and processes in real-time. nih.gov Acridine derivatives, known for their DNA intercalating properties and fluorescence, serve as a robust scaffold for the design of such probes. researchgate.netresearchgate.net

Design Principles for Environment-Sensitive Fluorophores

The design of effective fluorescent probes hinges on several key principles. Probes must be engineered to be highly specific to their target organelles or biomolecules to provide clear, localized signals. mdpi.com Furthermore, their fluorescence properties should be sensitive to changes in the local microenvironment, such as polarity, viscosity, or the presence of specific ions. This responsiveness allows for the detection of dynamic cellular processes. sciopen.com For in vivo imaging, probes with excitation and emission wavelengths in the deep-red or near-infrared spectrum are preferred due to deeper tissue penetration and reduced scattering. nih.gov The development of smart probes that are activated by specific pathophysiological stimuli is a key area of advancement, minimizing background noise and enhancing imaging performance. sciopen.com

The structure of Acridine, 9,9'-(1,8-octanediyl)bis- and its analogues is inherently suited for these applications. The planar acridine rings can intercalate into DNA and RNA, and their fluorescence is often modulated by this interaction. nih.govnih.gov The linker connecting the two acridine units also plays a crucial role; its length and flexibility can influence binding affinity and specificity. nih.gov

Live-Cell Imaging Applications (In Vitro)

In vitro live-cell imaging using fluorescent probes provides invaluable insights into cellular function and dynamics. diva-portal.org Acridine-based probes have been successfully employed to visualize various organelles and biomolecules. The design of these probes often incorporates specific targeting moieties to direct them to organelles such as the nucleus, mitochondria, or lysosomes. mdpi.com For instance, the inherent ability of acridine to bind nucleic acids makes it a natural candidate for nucleus-targeted imaging. mdpi.com

The development of probes capable of simultaneous detection of multiple analytes is a growing area of interest. For example, probes have been designed to detect different reactive species within a cell, with each species triggering a distinct fluorescent response. mdpi.com

Probes for Nucleic Acid Conformation and Dynamics

The interaction of acridine derivatives with nucleic acids is a cornerstone of their biological activity and application as probes. researchgate.net The planar acridine ring system intercalates between the base pairs of double-stranded DNA. nih.gov Bis-acridines, such as Acridine, 9,9'-(1,8-octanediyl)bis-, can exhibit enhanced binding affinity and sequence selectivity compared to their mono-acridine counterparts due to the ability of both acridine units to interact with the DNA duplex. nih.gov

The length of the linker connecting the two acridine chromophores is a critical determinant of whether the molecule will act as a bis-intercalator. nih.gov Studies have shown that a linker of a certain minimum length is required to span the distance between two intercalation sites on the DNA. nih.gov Furthermore, these compounds can be used to probe different DNA and RNA structures, including single strands, duplexes, triplexes, and quadruplexes. mdpi.com The binding affinity of acridine derivatives can vary depending on the conformation of the nucleic acid, allowing for the selective detection of specific structures like G-quadruplexes, which are implicated in gene regulation. mdpi.commdpi.com The fluorescence of acridine probes is often sensitive to the nucleic acid structure they are bound to, providing a spectroscopic handle to study conformational changes and dynamics. researchgate.net

Acridine, 9,9'-(1,8-octanediyl)bis- in Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. nih.gov The unique structural features of Acridine, 9,9'-(1,8-octanediyl)bis- make it a valuable building block in this field.

Self-Assembly of Acridine, 9,9'-(1,8-octanediyl)bis- into Higher-Order Structures

Self-assembly is a process where molecules spontaneously organize into well-defined, ordered structures. mdpi.com This phenomenon is central to the creation of functional nanomaterials. photonics.ru Acridine derivatives can participate in self-assembly through various non-covalent interactions, including π-π stacking of the aromatic acridine rings. The flexible octanediyl linker in Acridine, 9,9'-(1,8-octanediyl)bis- can adopt conformations that facilitate the formation of higher-order assemblies, such as nanorods or other complex architectures. uni-mainz.de The resulting supramolecular structures can exhibit novel photophysical properties and have potential applications in areas like light-harvesting systems and molecular electronics. mdpi.com

Formation of Polymeric Scaffolds and Hydrogels

The bifunctional nature of Acridine, 9,9'-(1,8-octanediyl)bis-, with reactive secondary amine groups and rigid, planar acridine units, suggests its potential as a monomer or cross-linking agent in the formation of polymeric scaffolds and hydrogels. The amine groups can theoretically participate in polymerization reactions, such as polycondensation or addition reactions, to form the backbone of a polymer. The rigid acridine groups would be incorporated as pendant groups, potentially influencing the mechanical properties, thermal stability, and biocompatibility of the resulting material.

In the context of tissue engineering, three-dimensional polymeric scaffolds provide physical support for cell growth and tissue regeneration. The incorporation of acridine moieties could offer additional functionalities, such as fluorescence for imaging and tracking the scaffold's integration and degradation in situ.

Hydrogels are cross-linked polymer networks that can absorb large amounts of water. Acridine, 9,9'-(1,8-octanediyl)bis- could potentially be used to create hydrogels where the acridine units influence the swelling ratio, drug loading capacity, and release kinetics. The pH-sensitive nature of the acridine nitrogen could also be exploited to develop "smart" hydrogels that respond to changes in the local environment. However, specific studies demonstrating the synthesis and characterization of polymeric scaffolds or hydrogels from Acridine, 9,9'-(1,8-octanediyl)bis- are not readily found in the current body of scientific literature.

Acridine, 9,9'-(1,8-octanediyl)bis- in Sensing Platforms

The inherent fluorescence of the acridine ring system is a key feature that makes its derivatives attractive for the development of chemical sensors and biosensors.

A chemodosimeter is a molecule that undergoes an irreversible chemical reaction with a specific analyte, leading to a detectable change in its photophysical properties, such as a "turn-on" or "turn-off" of fluorescence. The design of a chemodosimeter based on Acridine, 9,9'-(1,8-octanediyl)bis- would involve modifying the acridine rings or the linker to introduce a reactive site for a particular analyte. The binding of the analyte would then trigger a chemical transformation that perturbs the electronic structure of the acridine chromophore, resulting in a measurable optical signal. Despite the theoretical potential, there is no specific research available on the application of Acridine, 9,9'-(1,8-octanediyl)bis- as a chemodosimeter.

Acridine derivatives are well-known for their ability to intercalate into the base pairs of DNA and to interact with proteins. This property is fundamental to their use in biosensing. A bis-acridine compound like Acridine, 9,9'-(1,8-octanediyl)bis- could act as a molecular probe for nucleic acids, where the two acridine rings intercalate into the DNA double helix, potentially leading to an enhanced fluorescence signal upon binding. The flexible octanediyl linker would allow the two acridine units to span a specific number of base pairs, possibly conferring sequence selectivity.

For protein sensing, the acridine moieties could bind to specific hydrophobic pockets or aromatic residues on a protein's surface. The change in the local environment of the acridine chromophore upon binding could alter its fluorescence lifetime or intensity, providing a means for protein detection. While the principle is well-established for other acridine compounds, specific studies detailing the use of Acridine, 9,9'-(1,8-octanediyl)bis- in biosensors for nucleic acids or proteins are not currently published. Research on the related compound, 1,8-Octanediamine, N,N'-bis(3-bromo-9-acridinyl)-, has highlighted its potential as a DNA intercalator for anticancer applications, which supports the general concept of bis-acridinyl compounds interacting with biological macromolecules. ontosight.ai

Fluorescent chemosensors are valuable tools for the detection of environmental pollutants, such as heavy metal ions or organic contaminants. An acridine-based sensor could be designed to selectively bind to a target pollutant, resulting in a change in its fluorescence emission. The sensitivity and selectivity of such a sensor would depend on the design of the binding site. There is currently no available research demonstrating the application of Acridine, 9,9'-(1,8-octanediyl)bis- for environmental sensing purposes.

Acridine, 9,9'-(1,8-octanediyl)bis- as Components in Functional Materials

The unique electronic and photophysical properties of acridine derivatives make them promising candidates for incorporation into advanced functional materials.